molecular formula C20H28N2O5 B4982724 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate

1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate

Cat. No. B4982724
M. Wt: 376.4 g/mol
InChI Key: YKFNJZBBFOSWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate, also known as CPI-1189, is a chemical compound that has been studied for its potential therapeutic applications. It is an imidazole-based compound that has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-lipoxygenase.
Biochemical and Physiological Effects:
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage. Furthermore, 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is its relatively simple synthesis method, which allows for large-scale production. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to have low toxicity in animal studies, which is a promising feature for potential therapeutic applications. However, one limitation of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate could also be studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of more water-soluble derivatives of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate could improve its potential as a therapeutic agent. Overall, the study of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has promising potential for future scientific research.

Synthesis Methods

The synthesis of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate involves the reaction of 2,6-diisopropylphenol with 3-bromopropylamine to form 3-(2,6-diisopropylphenoxy)propylamine. This intermediate is then reacted with imidazole to form 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate. The overall synthesis process is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been studied for its potential therapeutic applications in various fields. In particular, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been studied in vitro and in vivo, and promising results have been obtained in animal models.

properties

IUPAC Name

1-[3-[2,6-di(propan-2-yl)phenoxy]propyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O.C2H2O4/c1-14(2)16-7-5-8-17(15(3)4)18(16)21-12-6-10-20-11-9-19-13-20;3-1(4)2(5)6/h5,7-9,11,13-15H,6,10,12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFNJZBBFOSWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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